molecular formula C26H25ClFN3O2S B11077403 N-(4-Chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-YL}acetamide

N-(4-Chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-YL}acetamide

Cat. No.: B11077403
M. Wt: 498.0 g/mol
InChI Key: FVFUEFASRBRSIH-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-YL}acetamide is a complex organic compound that features a variety of functional groups, including chlorophenyl, fluorophenyl, methoxyphenyl, and sulfanylideneimidazolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-YL}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the various substituents through nucleophilic substitution, electrophilic aromatic substitution, and other organic transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Key steps in the industrial synthesis include the preparation of intermediates, purification through crystallization or chromatography, and final product isolation.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-YL}acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(4-Chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-YL}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-YL}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-Chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-imidazolidin-4-YL}acetamide
  • **N-(4-Chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-thioimidazolidin-4-YL}acetamide

Uniqueness

N-(4-Chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-YL}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H25ClFN3O2S

Molecular Weight

498.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C26H25ClFN3O2S/c1-33-24-12-10-22(11-13-24)31-17-23(16-25(32)29-21-8-4-19(27)5-9-21)30(26(31)34)15-14-18-2-6-20(28)7-3-18/h2-13,23H,14-17H2,1H3,(H,29,32)

InChI Key

FVFUEFASRBRSIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(N(C2=S)CCC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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